

2-Chloropyridine-4-carbothioamide IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

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Technical Monograph: **2-Chloropyridine-4-carbothioamide**

Executive Summary

2-Chloropyridine-4-carbothioamide (CAS: 91447-89-1) is a specialized heterocyclic building block pivotal in modern medicinal chemistry.^[1] As a bioisostere of 2-chloropyridine-4-carboxamide, it serves as a critical intermediate for the synthesis of thiazole-containing pharmacophores via the Hantzsch reaction. Its unique electronic properties, driven by the electron-withdrawing chlorine atom at the C2 position and the thiocarbonyl functionality at C4, make it a versatile scaffold for developing antitubercular, anticancer, and anti-inflammatory agents. This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and application logic in drug discovery.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible research. The compound is distinct from its amide analog due to the sulfur substitution, which significantly alters its lipophilicity and hydrogen-bonding potential.

Descriptor	Value / Detail
IUPAC Name	2-Chloropyridine-4-carbothioamide
Common Synonyms	2-Chloroisonicotinethioamide; 2-Chloro-4-pyridinecarbothioamide; 2-Chloropyridine-4-thiocarboxamide
CAS Registry Number	91447-89-1
Molecular Formula	C ₆ H ₅ ClN ₂ S
Molecular Weight	172.64 g/mol
SMILES	<chem>NC(=S)c1ccnc(Cl)c1</chem>
InChIKey	SXOBQZFUVLZZCG-UHFFFAOYSA-N

Physical & Chemical Properties

Understanding the solid-state properties is essential for purification and formulation.

Property	Data	Notes
Appearance	White to pale yellow crystalline solid	Thioamides often yellow upon oxidation or trace sulfur presence.
Melting Point	166–167 °C	Sharp melting point indicates high crystallinity.
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol.	Poorly soluble in non-polar solvents (Hexane, Et ₂ O).
pKa (Calculated)	~11.5 (Thioamide NH)	More acidic than corresponding amide due to S-polarizability.
LogP	~1.2	Enhanced lipophilicity vs. amide analog (LogP ~0.5).

Synthetic Methodologies

Two primary routes exist for the synthesis of **2-chloropyridine-4-carbothioamide**. The choice depends on the availability of precursors (nitrile vs. amide) and safety constraints regarding hydrogen sulfide gas.

Method A: Thionation of 2-Chloroisonicotinonitrile (Preferred Scale-Up Route)

This method utilizes the nucleophilic addition of bisulfide to the nitrile carbon. It is atom-efficient and avoids expensive organophosphorus reagents.

- Precursor: 2-Chloroisonicotinonitrile (CAS: 54822-74-5)
- Reagents: Hydrogen Sulfide (H₂S) gas (or NaHS/MgCl₂), Pyridine/Triethylamine (Base).
- Solvent: Ethanol or DMF.

Protocol:

- Dissolution: Dissolve 10.0 mmol of 2-chloroisonicotinonitrile in 20 mL of absolute ethanol containing 1.0 mL of triethylamine (catalyst).
- Saturation: Cool the solution to 0–5 °C. Bubble dry H₂S gas through the solution for 30 minutes until saturation is achieved. Safety Note: Perform strictly in a fume hood with H₂S detectors.
- Reaction: Seal the vessel and stir at room temperature for 4–6 hours. Monitor by TLC (formation of a lower R_f spot).
- Work-up: Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate forms immediately.
- Purification: Filter the solid, wash with cold water to remove traces of base, and recrystallize from ethanol/water to yield yellow needles.

Method B: Thionation of Amide via Lawesson's Reagent

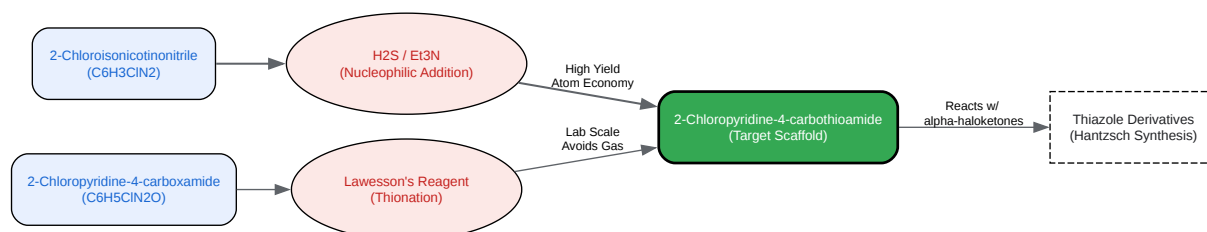
Ideal for small-scale laboratory synthesis where H₂S handling is restricted.

- Precursor: 2-Chloropyridine-4-carboxamide.[2]
- Reagent: Lawesson's Reagent (LR).[3][4][5][6]
- Solvent: Toluene or THF (anhydrous).

Protocol:

- Suspend 5.0 mmol of the amide in 25 mL dry toluene.
- Add 2.5 mmol (0.5 eq) of Lawesson's Reagent.
- Reflux for 2–3 hours under inert atmosphere (N₂).
- Cool and evaporate solvent. Purify via column chromatography (SiO₂, EtOAc/Hexane gradient) to remove phosphorus byproducts.

Visualizing the Synthetic Logic



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Figure 1: Comparative synthetic routes for **2-Chloropyridine-4-carbothioamide**.

Reactivity & Applications in Drug Discovery

Hantzsch Thiazole Synthesis

The primary utility of this compound is as a thioamide precursor in the Hantzsch thiazole synthesis. The sulfur atom acts as a potent nucleophile, attacking

-haloketones to form a thiazole ring fused to the pyridine core. This structural motif is prevalent in kinase inhibitors and antitubercular drugs (e.g., Ethionamide analogs).

- Mechanism: The thioamide sulfur attacks the

-carbon of the haloketone, followed by cyclization and dehydration.
- Significance: The 2-chloro substituent on the pyridine ring remains intact, providing a handle for further diversification (e.g., S_NAr reactions with amines or alkoxides) after the thiazole ring is formed.

Bioisosterism

Replacing the amide oxygen with sulfur (O

S) alters the pharmacokinetics:

- Hydrogen Bonding: Thioamides are weaker H-bond acceptors but stronger H-bond donors than amides.
- Metabolic Stability: The C=S bond is generally more resistant to hydrolysis by peptidases but can be susceptible to oxidative desulfurization by cytochrome P450s.

Metal Coordination

The thioamide group, often in equilibrium with its iminothiol tautomer, acts as a bidentate ligand (N, S donor) for transition metals (Cu, Zn, Fe). This property is exploited in designing metallo-drugs where the complex generates reactive oxygen species (ROS) in tumor cells.

Handling & Safety (E-E-A-T Compliance)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Storage: Store at 2–8 °C under inert gas (Argon). Thioamides are sensitive to oxidative degradation over long periods.

- H₂S Precaution: If synthesizing via Method A, be aware that acidification of the reaction mixture can release toxic H₂S gas. Always maintain basic pH during workup until the sulfur source is quenched.
- Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize residual sulfides before disposal.

References

- Fisher Scientific. (2024). **2-Chloropyridine-4-carbothioamide** CAS 91447-89-1 Safety Data Sheet. Retrieved from
- PubChem. (2024).[7] Compound Summary: **2-Chloropyridine-4-carbothioamide**. [1][8][2][9][10][11][12] Retrieved from
- ChemicalBook. (2024). **2-Chloropyridine-4-carbothioamide** Properties and Suppliers. Retrieved from
- Ozturk, T., et al. (2010).[4] Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews. Retrieved from
- BenchChem. (2025). Synthesis and Characterization of Pyridinecarbothioamides. Retrieved from

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Sources

- 1. [1909308-88-8\[\(2-Chloropyridin-4-yl\)methanamine dihydrochloride\]](#)BLD Pharm [bldpharm.com]
- 2. [molcore.com](#) [molcore.com]
- 3. [Synthetic Applications of Lawesson's Reagent in Organic Synthesis](#) | Encyclopedia MDPI [encyclopedia.pub]

- [4. researchgate.net \[researchgate.net\]](#)
- [5. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. 4-Chloropyridine-2-carboxamide | C₆H₅ClN₂O | CID 303543 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. CAS RN 91447-89-1 | Fisher Scientific \[fishersci.fi\]](#)
- [9. CAS RN 91447-89-1 | Fisher Scientific \[fishersci.se\]](#)
- [10. lookchem.com \[lookchem.com\]](#)
- [11. arctomsci.com \[arctomsci.com\]](#)
- [12. Novachemistry-product-info \[novachemistry.com\]](#)
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